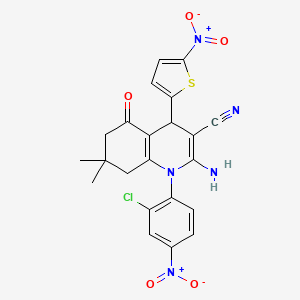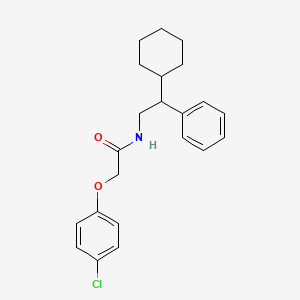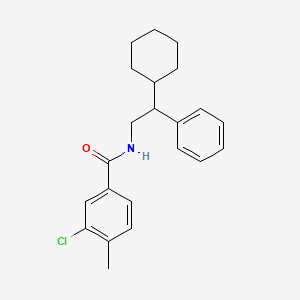![molecular formula C27H31NO4 B4327536 N-(3,4-dimethoxybenzyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide](/img/structure/B4327536.png)
N-(3,4-dimethoxybenzyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide
Übersicht
Beschreibung
N-(3,4-dimethoxybenzyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide, also known as DIMEB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DIMEB belongs to the class of benzamides and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
N-(3,4-dimethoxybenzyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide exerts its effects through various mechanisms of action. One such mechanism is the inhibition of the NF-κB pathway, which is involved in inflammation and cancer cell growth. N-(3,4-dimethoxybenzyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide has also been found to inhibit the activity of the enzyme HDAC, which is involved in the regulation of gene expression. Additionally, N-(3,4-dimethoxybenzyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide has been found to activate the Nrf2 pathway, which is involved in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects:
N-(3,4-dimethoxybenzyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide has a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(3,4-dimethoxybenzyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide has also been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, N-(3,4-dimethoxybenzyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide has been found to increase the expression of antioxidant enzymes such as HO-1 and NQO1.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,4-dimethoxybenzyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide in lab experiments is its wide range of potential therapeutic applications. N-(3,4-dimethoxybenzyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide has been found to have anti-inflammatory, anticancer, and neuroprotective properties, making it a versatile compound for scientific research. However, one limitation of using N-(3,4-dimethoxybenzyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for scientific research on N-(3,4-dimethoxybenzyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide. One direction is to further investigate its potential as an anticancer agent and its mechanism of action in cancer cells. Another direction is to explore its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis method of N-(3,4-dimethoxybenzyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide and improve its solubility for use in lab experiments.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxybenzyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide has been found to have potential therapeutic applications in various scientific research studies. One such study found that N-(3,4-dimethoxybenzyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide has anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. Another study found that N-(3,4-dimethoxybenzyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide can inhibit the growth of cancer cells and has potential as an anticancer agent. N-(3,4-dimethoxybenzyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide has also been found to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO4/c1-18(2)22-12-10-19(3)14-25(22)32-17-21-8-6-7-9-23(21)27(29)28-16-20-11-13-24(30-4)26(15-20)31-5/h6-15,18H,16-17H2,1-5H3,(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOXVMBDIWXQIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=CC=CC=C2C(=O)NCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-bis(ethylthio)-2,6,7,8-tetrahydro-1H-pyrrolo[1',2':1,2]imidazo[4,5-d][1,3,2]diazaphosphinine 2-sulfide](/img/structure/B4327468.png)
![N-[2-methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]-3-nitrobenzamide](/img/structure/B4327469.png)
![4-(3,4-dihydroquinolin-1(2H)-yl)-6-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3,5-triazin-2-amine](/img/structure/B4327474.png)
![6-methoxy-N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-naphthamide](/img/structure/B4327477.png)
![ethyl 3-{[({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]methyl}-4-methylbenzoate](/img/structure/B4327481.png)
![2-(4-chlorophenoxy)-N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}acetamide](/img/structure/B4327482.png)
![2,3-bis[2-(2-nitrophenyl)vinyl]quinoxaline](/img/structure/B4327487.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B4327498.png)



![N-1-adamantyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide](/img/structure/B4327529.png)
![2-[(2-isopropyl-5-methylphenoxy)methyl]-N-(2-phenoxyethyl)benzamide](/img/structure/B4327539.png)